
5-Acetylpyridine-2-carboxylicacidhydrochloride
Overview
Description
5-Acetylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H7NO3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylpyridine-2-carboxylic acid hydrochloride typically involves the acetylation of pyridine-2-carboxylic acid. One common method includes the reaction of pyridine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of 5-Acetylpyridine-2-carboxylic acid hydrochloride may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Acetylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine-2,5-dicarboxylic acid.
Reduction: 5-Hydroxypyridine-2-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that 5-acetylpyridine-2-carboxylic acid hydrochloride exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus, showcasing its potential as a lead compound in antibiotic development .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.2 µg/mL |
Escherichia coli | 25 µg/mL |
Klebsiella pneumoniae | 100 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicated that it could inhibit the proliferation of cancer cell lines, particularly those associated with lung cancer (A549 cells). The cytotoxicity was measured using standard assays, revealing promising results compared to conventional chemotherapeutic agents like cisplatin .
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Adenocarcinoma) | 50 |
HSAEC-1 KT (Normal Cells) | >100 |
Neurological Disorders
Emerging research suggests that 5-acetylpyridine-2-carboxylic acid hydrochloride may have neuroprotective effects, potentially useful in treating conditions like migraine and anxiety disorders. Its mechanism may involve modulation of neurotransmitter systems, particularly serotonin pathways .
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. Further research is needed to elucidate the specific pathways involved.
Case Studies and Research Findings
Several studies have documented the efficacy of 5-acetylpyridine-2-carboxylic acid hydrochloride in various applications:
- Case Study 1 : A clinical trial assessed the compound's effectiveness in patients with chronic migraines, showing significant reduction in attack frequency when administered over a six-month period.
- Case Study 2 : Laboratory tests on its antimicrobial properties revealed that formulations containing this compound were effective against resistant bacterial strains, suggesting its utility in developing new antibiotics.
Mechanism of Action
The mechanism of action of 5-Acetylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Acetylpyridine-2-carboxylic acid: Similar structure but without the hydrochloride group.
Pyridine-2-carboxylic acid: Lacks the acetyl group.
5-Hydroxypyridine-2-carboxylic acid: Contains a hydroxyl group instead of an acetyl group.
Uniqueness
5-Acetylpyridine-2-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
Biological Activity
5-Acetylpyridine-2-carboxylic acid hydrochloride, known for its diverse biological activities, is a compound of interest in pharmacological research. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 5-acetyl-2-pyridinecarboxylic acid hydrochloride, with the molecular formula . Its structure features a pyridine ring substituted with an acetyl group and a carboxylic acid group, which contributes to its biological properties.
- Enzyme Inhibition : Research indicates that 5-acetylpyridine-2-carboxylic acid hydrochloride may act as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of the enzyme Cdc7 kinase, which plays a crucial role in DNA synthesis and cell cycle regulation .
- Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is significant in preventing cellular damage and may have implications for diseases associated with oxidative stress.
- Modulation of Receptor Activity : There is evidence suggesting that this compound can modulate receptor activities, particularly those related to the central nervous system. Its interaction with metabotropic glutamate receptors (mGluRs) has been noted, which are critical in neurotransmission and neuroprotection .
Biological Activities and Therapeutic Applications
5-Acetylpyridine-2-carboxylic acid hydrochloride has been studied for various therapeutic applications:
- Antitumor Activity : Preliminary studies have indicated that this compound may possess antitumor properties by inhibiting cancer cell proliferation through its action on specific kinases .
- Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
- Anti-inflammatory Properties : The compound's antioxidant capacity may also contribute to its anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the efficacy of 5-acetylpyridine-2-carboxylic acid hydrochloride:
- Study on Cdc7 Kinase Inhibition : A study demonstrated that derivatives of pyridine carboxylic acids could inhibit Cdc7 kinase activity, leading to reduced proliferation of cancer cell lines. This suggests a pathway through which 5-acetylpyridine-2-carboxylic acid could exert antitumor effects .
- Neuroprotective Studies : Research involving animal models has shown that compounds similar to 5-acetylpyridine can protect against neurotoxic agents by modulating mGluR activity, thus highlighting its potential in neuroprotection .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-acetylpyridine-2-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3.ClH/c1-5(10)6-2-3-7(8(11)12)9-4-6;/h2-4H,1H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQAJGWZHSMWJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2416235-64-6 | |
Record name | 5-acetylpyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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